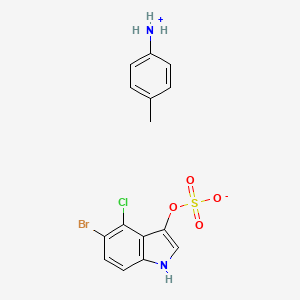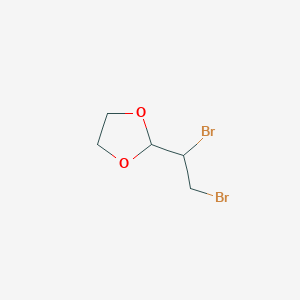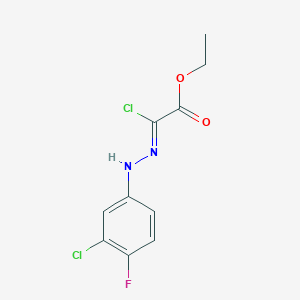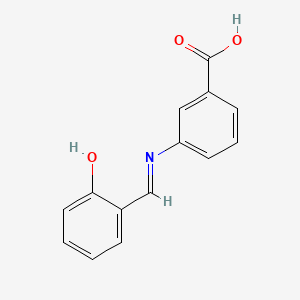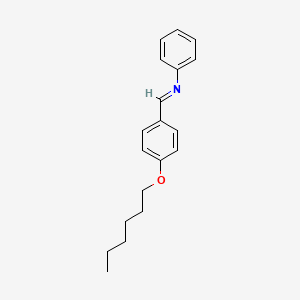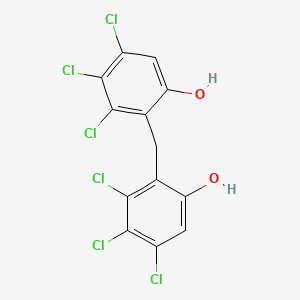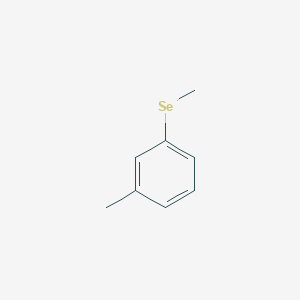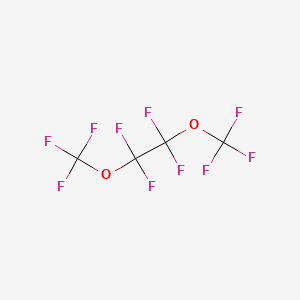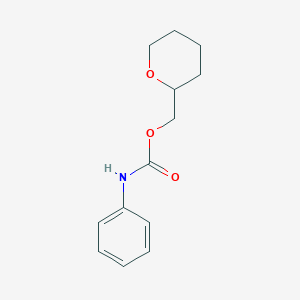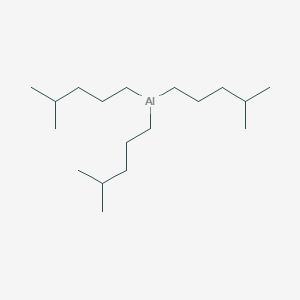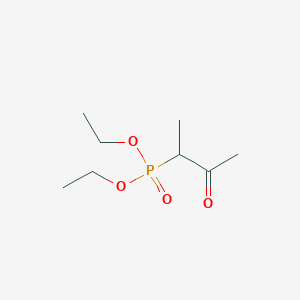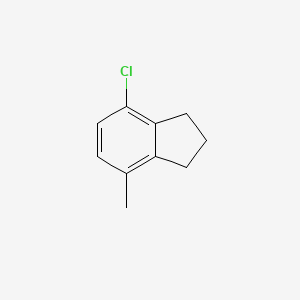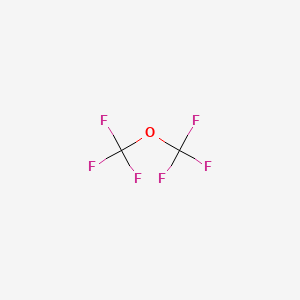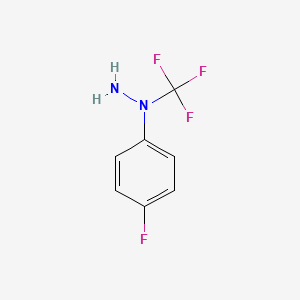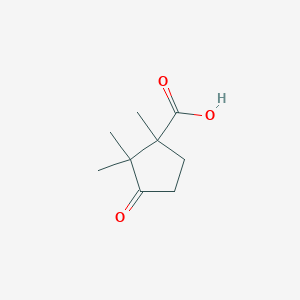
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is an organic compound with the molecular formula C9H14O3 . This compound is characterized by a cyclopentane ring substituted with a carboxylic acid group, three methyl groups, and a ketone group. It is a colorless nonvolatile oil and is used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) can be synthesized through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . The reaction proceeds as follows:
[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) typically involves large-scale application of the aforementioned synthetic routes. The palladium-catalyzed hydrocarboxylation method is favored due to its efficiency and high yield .
化学反应分析
Types of Reactions
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include acyl chlorides or esters, depending on the substituent introduced.
科学研究应用
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
相似化合物的比较
Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the additional methyl and ketone groups.
Cyclohexanecarboxylic acid: Contains a six-membered ring instead of a five-membered ring.
2-Chlorocyclohexanone: Used as an intermediate in the synthesis of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI).
Uniqueness
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a ketone group on the cyclopentane ring makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
464-89-1 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
1,2,2-trimethyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)4-5-9(8,3)7(11)12/h4-5H2,1-3H3,(H,11,12) |
InChI 键 |
LRGIELAZPCCUKY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)CCC1(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


